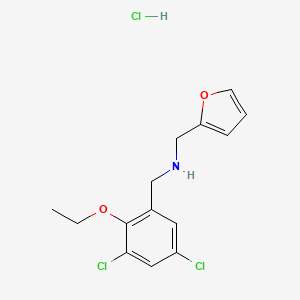![molecular formula C16H18N2O3 B5404905 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of N-alkylated benzamides and possesses a unique chemical structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to act through the modulation of several signaling pathways in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to possess several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, leading to improvements in cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is also relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one limitation of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of research could focus on the development of novel derivatives of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide with improved therapeutic properties. Another area of research could focus on the development of new methods for synthesizing and purifying 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps that require specialized equipment and expertise. The most commonly used method for synthesizing 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-pyridin-1-yl-1-ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(12-6-8-17-9-7-12)18-16(19)13-4-5-14(20-2)15(10-13)21-3/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIKQUJEVZVGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5404841.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)

![rel-(1S,6R)-9-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5404852.png)
![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)